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Compound of Interest

Compound Name:
2-Chloro-8-methoxyquinazolin-4-

amine

CAS No.: 61948-65-0

Cat. No.: B1589954

Get Quote

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-8-
methoxyquinazolin-4-amine

Executive Summary
2-Chloro-8-methoxyquinazolin-4-amine (CAS: 61948-65-0) represents a critical scaffold in

the design of type I and type II kinase inhibitors. Distinguished by its unique substitution pattern

—an electron-donating methoxy group at the C8 position and a reactive chlorine at C2—this

molecule serves as a "linchpin" intermediate. The C4-amino group provides essential

hydrogen-bonding capabilities within the ATP-binding pocket of enzymes (e.g., EGFR, PI3K,

PDE), while the C2-chloro handle allows for late-stage diversification via nucleophilic aromatic

substitution (

) or Buchwald-Hartwig cross-coupling.

This guide provides a definitive technical profile of the compound, detailing its physicochemical

parameters, selective synthesis, and handling protocols to ensure reproducibility in high-

throughput lead optimization.
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Molecular Identity & Structural Analysis
The 8-methoxy substituent induces a specific electronic effect, increasing electron density in

the benzene ring while maintaining the electrophilicity of the pyrimidine ring, albeit slightly

modulated compared to the unsubstituted quinazoline.

Parameter Data

IUPAC Name 2-Chloro-8-methoxyquinazolin-4-amine

CAS Registry Number 61948-65-0

Molecular Formula

Molecular Weight 209.63 g/mol

SMILES COc1cccc2c(N)nc(Cl)nc12

Appearance White to off-white crystalline solid

Isotope Pattern

Chlorine signature observed (3:1 ratio of

:

)

Physicochemical Properties
Understanding the solubility and ionization profile is critical for assay development and

formulation.

Experimental & Calculated Parameters
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Property Value Context/Method

Melting Point 228°C
Recrystallized from Methanol

[1]

LogP (Predicted) 1.5 – 1.8
Lipophilicity suitable for CNS

penetration

pKa (Basic) ~4.35
Protonation at N1 (pyrimidine

ring)

Solubility (Water) < 0.1 mg/mL
Poor aqueous solubility at

neutral pH

Solubility (DMSO) > 20 mg/mL Recommended stock solvent

Solubility (MeOH) Sparingly Soluble Soluble upon heating

PSA (Polar Surface Area) ~65 Å²
Good membrane permeability

predictor

Solubility Logic
The compound exhibits pH-dependent solubility.

pH < 2: High solubility due to protonation of the N1/N3 pyrimidine nitrogens.

pH 7.4: Low solubility; requires co-solvents (e.g., 1-5% DMSO) for biological assays.

Synthetic Methodology: Regioselective Amination
The synthesis relies on the differential electrophilicity of the C2 and C4 positions on the

quinazoline ring. The C4 position is significantly more reactive toward nucleophiles due to the

inductive effect of N3 and the lack of steric hindrance compared to C2.

Reaction Logic Diagram
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Figure 1: Regioselective Amination Pathway (Kinetic Control)

2,4-Dichloro-8-
methoxyquinazoline

Tetrahedral
Intermediate (C4)

 Nucleophilic Attack
(Fast at 0°C)

Isomer Byproduct
(Trace <5%)

 C2 Attack
(Requires Heat)

Ammonia (NH3)
(in iPrOH or MeOH)

2-Chloro-8-methoxy
quinazolin-4-amine

 Elimination of HCl

Click to download full resolution via product page

Validated Protocol
Objective: Selective amination at C4 without displacing the C2-chloride.

Reagents:

Starting Material: 2,4-Dichloro-8-methoxyquinazoline (1.0 eq)

Reagent: 7N Ammonia in Methanol (or Isopropanol) (3.0 eq)

Solvent: THF or Isopropanol (anhydrous)

Procedure:

Dissolution: Dissolve 2,4-dichloro-8-methoxyquinazoline in THF (5 mL/g) in a round-bottom

flask. Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents C2

substitution.

Addition: Dropwise add the ammonia solution over 15 minutes. A precipitate (ammonium

chloride) will begin to form immediately.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

Work-up:
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Evaporate volatiles under reduced pressure.

Resuspend the residue in ice-cold water.[1]

Adjust pH to ~8-9 with saturated

if necessary to ensure the free base form.

Purification: Filter the solid. Wash with cold water (2x) and cold diethyl ether (1x) to remove

unreacted organic impurities.

Recrystallization: If purity is <98%, recrystallize from hot Methanol/Ethanol.

Yield: Typically 85–92%.

Analytical Characterization
To validate the identity of the synthesized material, compare against these standard spectral

markers.
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Technique Diagnostic Signal Interpretation

-NMR (DMSO-

)
3.95 ppm (s, 3H) Methoxy group (-OCH3) at C8.

7.30 – 7.50 ppm (m, 3H) Aromatic protons (H5, H6, H7).

8.00 – 8.20 ppm (br s, 2H)

Amine (-NH2) protons

(Exchangeable with

).

LC-MS (ESI+) m/z 209.6 [M+H]+ Base peak consistent with MW.

m/z 211.6 [M+H+2]+

~33% intensity of base peak

(Characteristic Chlorine

isotope).

IR (ATR) 3300, 3150 cm N-H stretching (Primary

amine).

1620 cm C=N stretching (Quinazoline

ring).

Reactivity & SAR Implications
For drug development, this molecule is a "branch point." The C2-Chlorine is less reactive than

the original C4-Chlorine but can be activated under specific conditions.

Functionalization Logic
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Figure 2: Downstream Synthetic Utility (SAR Expansion)
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Suzuki-Miyaura: The C2-Cl is an excellent handle for introducing aryl groups to target the

hydrophobic pocket of kinases.

Stability: The 4-amino group renders the pyrimidine ring electron-rich, deactivating the C2

position toward simple

unless strong nucleophiles and high heat (or Pd-catalysis) are used.

Handling & Safety (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can oxidize

slowly upon prolonged air exposure.

Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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